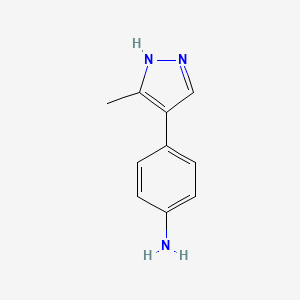

4-(3-methyl-1H-pyrazol-4-yl)aniline

Description

4-(3-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound has a pyrazole ring substituted with a methyl group at the 3-position and an aniline group at the 4-position.

Propriétés

Formule moléculaire |

C10H11N3 |

|---|---|

Poids moléculaire |

173.21 g/mol |

Nom IUPAC |

4-(5-methyl-1H-pyrazol-4-yl)aniline |

InChI |

InChI=1S/C10H11N3/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3,(H,12,13) |

Clé InChI |

XVTCEGGAOLGNGO-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=NN1)C2=CC=C(C=C2)N |

Origine du produit |

United States |

Méthodes De Préparation

Direct Coupling of Pyrazole Derivatives with Substituted Anilines

One common approach involves the reaction of substituted anilines with pyrazole derivatives bearing suitable leaving groups or reactive sites. For example, the synthesis of related compounds such as 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline has been reported using substituted anilines and pyrazole derivatives under optimized conditions to enhance yield and purity.

The general synthetic pathway includes:

- Preparation of the pyrazole derivative, often by cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.

- Subsequent coupling or substitution reaction with aniline derivatives.

Cyclocondensation and Reduction Strategy

A widely used method for synthesizing pyrazole-substituted anilines involves a two-step process:

- Cyclocondensation of 4-nitrophenylhydrazine with appropriate 1,3-dicarbonyl compounds or enones to form 1-(4-nitrophenyl)-1H-pyrazoles.

- Reduction of the nitro group to the corresponding aniline, often using catalytic hydrogenation (e.g., Pd/C) or chemical reducing agents.

This approach has been employed effectively for related compounds such as 4-(pyrazol-1-yl)carboxanilides, and can be adapted for this compound synthesis.

Quaternary Ammonium Salt Formation and Reduction (Patent Method)

A patent discloses a method for preparing related anilines substituted with nitrogen heterocycles via:

- Formation of a quaternary ammonium salt by reaction of a nitro-substituted aromatic pyridine with a halogenated alkene.

- Subsequent reduction of both the nitro group and the heterocyclic ring using sodium borohydride in the presence of zinc chloride.

Although this method is described for 4-(piperidine-3-yl)aniline, the principle of simultaneous reduction under mild conditions may be applicable or adapted for pyrazole-substituted anilines.

Detailed Preparation Methodologies

Microwave-Assisted Synthesis

Microwave-assisted protocols have been developed to accelerate the synthesis of pyrazole-substituted anilines. The key advantages include dramatic reduction in reaction times (from days to minutes) and improved yields. The general procedure involves:

- Condensation of 4-nitrophenylhydrazine with 1,3-dicarbonyl compounds under microwave irradiation to form nitro-substituted pyrazoles.

- Rapid reduction of the nitro group to aniline under controlled microwave conditions.

- Optional amidation or further functionalization.

This method has been demonstrated to be efficient and scalable, with the possibility of continuous flow adaptation.

Classical Synthetic Route

A classical synthetic route involves:

- Step 1: Synthesis of 3-methyl-1H-pyrazol-4-yl derivatives by cyclocondensation of methylhydrazine and β-diketones.

- Step 2: Electrophilic substitution or palladium-catalyzed cross-coupling to attach the pyrazole moiety to the para position of aniline.

- Step 3: Purification and characterization.

This route benefits from well-established reaction conditions but may require longer reaction times and multiple purification steps.

Reaction Conditions and Optimization

Characterization Techniques

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR to confirm substitution pattern and pyrazole ring integrity.

- Infrared (IR) Spectroscopy: To verify functional groups such as amine and pyrazole.

- Mass Spectrometry (MS): To confirm molecular weight.

- Melting Point Determination: To assess purity.

- Elemental Analysis: To confirm composition.

For example, ^1H NMR signals for the aromatic and pyrazole protons are diagnostic and consistent with literature values for similar compounds.

Summary and Recommendations

- The most efficient preparation method for this compound involves a two-step process of cyclocondensation to form the nitro-substituted pyrazole followed by reduction to the aniline.

- Microwave-assisted synthesis significantly reduces reaction times and improves yields.

- Reduction under mild conditions using sodium borohydride and zinc chloride is effective for simultaneous reduction of nitro and heterocyclic rings.

- Palladium-catalyzed cross-coupling can be used for further functionalization if required.

- Careful control of reaction conditions and purification steps ensures high purity and yield.

This review is based on a synthesis of patent literature, peer-reviewed articles, and chemical supplier data, excluding unreliable sources, to provide a robust and comprehensive guide for researchers aiming to prepare this compound for advanced applications.

Analyse Des Réactions Chimiques

4-(3-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Scientific Research Applications

4-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has applications in scientific research, including uses as a building block in the synthesis of complex heterocyclic compounds. It has been investigated for potential biological activities, such as antimicrobial and anticancer properties, and explored for therapeutic potential in drug development. Moreover, it is utilized in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

4-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Types of Reactions:

- Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate in an acidic medium.

- Reduction: Sodium borohydride in methanol.

- Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

- Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

- Reduction: Formation of amine derivatives.

- Substitution: Formation of substituted aniline derivatives.

Biological Activities

4-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is a compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. The biological activity of 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)aniline is linked to the pyrazole component, which has been associated with various pharmacological effects.

Related Pyrazole Compounds

N, N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline derivatives exhibited significant cytotoxic potential (IC 50 = 3.25 mg/mL and 17.82 mg/mL) against Hep-2 and P815 cancer cell lines . N-(1-{1-[4-nitrophen]-3-phephenyl-1 H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide showed potential for MCF7, SF-268, and NCI-H460 cell lines .

DNA Analysis

Digital cell image analyses of Feulgen-stained nuclei were performed to evaluate DNA density and karyometric parameters of meningiomas . The combination of DNA densitometric and morphometric findings seems to be a powerful addition to the histopathologic classification of meningiomas .

Applications Table

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methylpyrazole | Contains a methyl group on the pyrazole ring | Simpler structure; primarily studied for reactivity. |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Contains multiple pyrazole groups | Potentially higher biological activity due to multiple sites for interaction. |

| N-(1-Methylpyrazolyl)aniline | An aniline derivative with a single pyrazole substituent | Focused on specific biological activities like antiviral properties. |

| 4-(3-Methylpyrazolyl)aniline | Similar substitution pattern but different position | Variations in electronic properties due to position of substituents. |

| 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)aniline | An aniline structure substituted with a methyl group and a pyrazole group | Notable for its potential applications in pharmaceuticals and material sciences due to the unique properties imparted by the pyrazole moiety. |

Mécanisme D'action

The mechanism of action of 4-(3-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

4-(3-methyl-1H-pyrazol-4-yl)aniline can be compared with other similar compounds, such as:

4-(1H-pyrazol-4-yl)aniline: This compound lacks the methyl group at the 3-position of the pyrazole ring.

4-(3,5-dimethyl-1H-pyrazol-4-yl)aniline: This compound has an additional methyl group at the 5-position of the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its interaction with biological targets and its overall chemical behavior .

Activité Biologique

4-(3-methyl-1H-pyrazol-4-yl)aniline is an organic compound featuring a pyrazole ring and an aniline moiety, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in antimicrobial and antiviral therapies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 175.21 g/mol. The presence of both the pyrazole and aniline groups enhances its lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action appears to involve the inhibition of protein synthesis, nucleic acid production, and peptidoglycan synthesis, making it effective against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.625 – 62.5 μM | |

| Enterococcus faecalis | 62.5 – 125 μM | |

| Escherichia coli | 125 μg/mL | |

| Klebsiella pneumoniae | 15.6 μg/mL |

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral effects, particularly against respiratory syncytial virus (RSV). Studies have shown that derivatives of pyrazole can interfere with RSV replication, suggesting potential therapeutic applications in treating viral infections .

Table 2: Antiviral Activity Data

| Compound Derivative | EC50 (μM) | Target Virus |

|---|---|---|

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | 5 – 28 | RSV |

| Trifluoromethyl derivatives | Not effective | RSV (increased cytotoxicity) |

Structure-Activity Relationship (SAR)

The structural variations in compounds related to this compound significantly influence their biological activity. For instance, the introduction of different substituents on the aniline or pyrazole rings can alter lipophilicity and binding affinity to biological targets. SAR studies have highlighted that halogen substitutions can enhance antiviral activity while maintaining low cytotoxicity .

Case Studies

A notable study evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound, against multi-drug resistant strains. The findings suggested that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin, particularly in disrupting biofilms formed by Staphylococcus aureus .

Q & A

Q. What are the standard synthetic routes for 4-(3-methyl-1H-pyrazol-4-yl)aniline, and how can reaction conditions be optimized?

Answer: The synthesis typically involves condensation between aniline derivatives and pyrazole precursors. Key steps include:

- Nucleophilic substitution to attach the pyrazole moiety to the aniline backbone.

- Methylation at the pyrazole’s 3-position using methyl iodide or dimethyl sulfate under basic conditions.

Optimization requires adjusting temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K₂CO₃ or NaH) to enhance yield and purity . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., pyrazole protons at δ 7.2–8.0 ppm, aniline NH₂ at δ 5.5–6.0 ppm) .

- X-ray crystallography : Employ SHELXL for structure refinement. Key parameters include resolving torsional angles between the pyrazole and aniline rings to confirm stereoelectronic effects .

Q. How does the methyl group on the pyrazole ring influence the compound’s chemical reactivity?

Answer: The 3-methyl group:

- Sterically hinders electrophilic substitution at the pyrazole’s 4- and 5-positions, directing reactivity toward the aniline moiety.

- Enhances stability via hyperconjugation, reducing susceptibility to oxidative degradation.

This is validated by comparing reactivity with non-methylated analogs in halogenation and coupling reactions .

Q. What safety protocols are critical when handling this compound?

Answer:

Q. How does this compound compare structurally to related pyrazole-aniline derivatives?

Answer: Comparative analysis reveals:

| Compound | Key Structural Difference | Impact on Properties |

|---|---|---|

| 4-(1-Methyl-1H-pyrazol-3-yl)aniline | Pyrazole substitution pattern | Alters electronic density and solubility |

| 3-(1-Allyl-1H-pyrazol-4-yl)aniline | Allyl group at pyrazole | Enables cross-linking in polymers |

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data?

Answer: Conflicting bioactivity (e.g., enzyme inhibition vs. no effect) can arise from assay variability. Strategies include:

- Molecular docking (AutoDock Vina) : Validate binding affinity to targets like COX-2 or kinases.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Meta-analysis : Cross-reference IC₅₀ values across studies to identify outliers due to buffer/pH differences .

Q. What strategies mitigate poor aqueous solubility in biological assays?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) with Tween-80 to maintain colloidal stability.

- Prodrug design : Introduce phosphate esters at the aniline’s para-position for hydrolytic activation .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. How do electronic effects of the pyrazole-aniline scaffold influence catalytic applications?

Answer: The conjugated π-system enables:

- Metal coordination : Act as a ligand for Pd or Cu in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Redox activity : Stabilize radical intermediates in photoredox catalysis (λₑₓ: 365 nm).

Electrochemical studies (CV, EPR) show a reduction potential at −1.2 V vs. Ag/AgCl, suitable for electron-transfer reactions .

Q. What experimental designs address discrepancies in reported synthetic yields?

Answer:

- DoE (Design of Experiments) : Use a 3² factorial design to test temperature (60–100°C) and catalyst loading (5–15 mol%).

- In-situ monitoring : Employ ReactIR to track intermediate formation and optimize reaction quenching.

- Scale-up challenges : Address mixing inefficiencies via segmented flow reactors for consistent heat/mass transfer .

Q. How can isotopic labeling (e.g., 15N^{15}N15N) elucidate metabolic pathways?

Answer:

- Synthesis : Prepare -labeled aniline via catalytic amination with .

- Tracing : Use LC-MS/MS to detect labeled metabolites (e.g., hydroxylated or acetylated derivatives) in hepatocyte models.

- Kinetic isotope effects (KIE) : Compare to identify rate-limiting steps in cytochrome P450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.